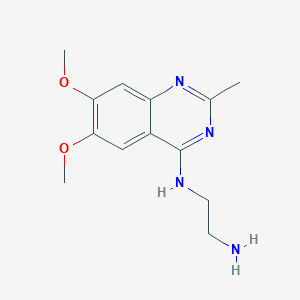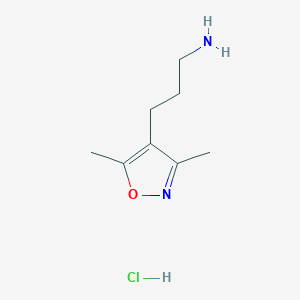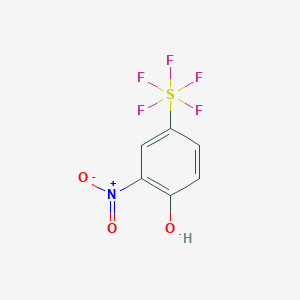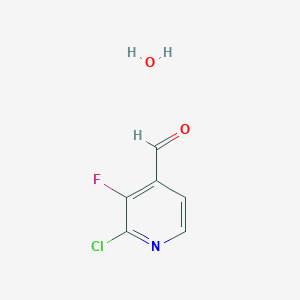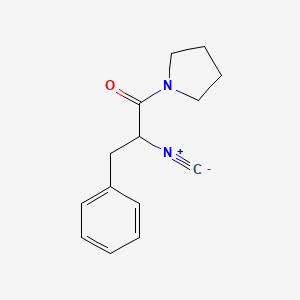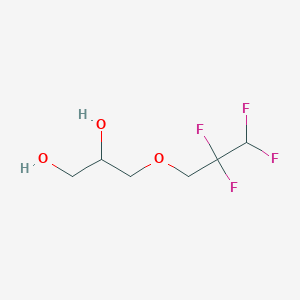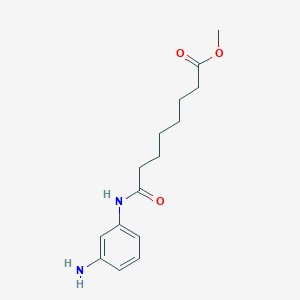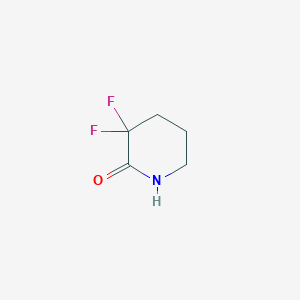
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine
Vue d'ensemble
Description
“N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine” is a compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds that are part of a large group of natural products known as isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has been a subject of interest in the scientific community . The reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of “this compound” is based on the THIQ heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its biological potential .Applications De Recherche Scientifique
Synthesis and Characterization
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine has been utilized in the synthesis and characterization of novel compounds in chemical research. Zhi-we (2014) synthesized a 1,3-Dithiolane compound through a condensation reaction involving N,N-dimethyl [(E)-(2-nitromethylene-1,3-dithiolan-4-yl)] methanamine. The compound's structure was confirmed through NMR and X-ray diffraction analysis (Zhai Zhi-we, 2014).
Involvement in Chemical Reactions
The compound has been involved in various chemical reactions such as transfer hydrogenation reactions. Karabuğa et al. (2015) synthesized a quinazoline-based ligand that, when reacted with RuCl₂ (PPh₃)₃, led to N-heterocyclic ruthenium(II) complexes. These complexes showed excellent conversions in transfer hydrogenation of acetophenone derivatives (Şemistan Karabuğa et al., 2015).
Potential in Therapeutic Applications
The structural features of this compound make it a candidate for modification and use in therapeutic applications. Marco-Contelles (2020) reviewed the advances of tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment, highlighting their potential in neuroprotection and reducing infarct size due to their free radical scavenging capabilities (J. Marco-Contelles, 2020).
Crystal Structure Analysis
The compound is also a subject of study in crystal structure analysis. Vizcaya et al. (2012) reported the crystal structure of a compound closely related to this compound, highlighting its potential as a pharmaceutical agent (Luis A. Vizcaya et al., 2012).
Propriétés
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-6,11,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVQHYXILJMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


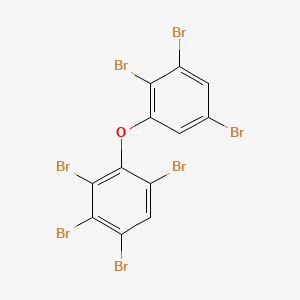
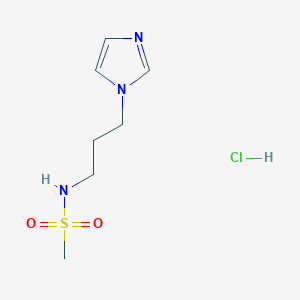
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)
